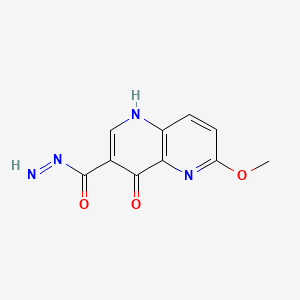![molecular formula C18H38IN B12303380 [(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)
[(E)-octadec-9-enyl]azanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-Octadec-9-enyl]azanium;iodid, auch bekannt als [(E)-Octadec-9-enyl]ammoniumiodid, ist eine quaternäre Ammoniumverbindung. Es zeichnet sich durch seine lange Alkylkette und das Vorhandensein eines Iodidions aus. Diese Verbindung ist bekannt für ihre antimikrobiellen Eigenschaften und wird in verschiedenen Anwendungen eingesetzt, darunter Desinfektionsmittel und Antiseptika .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von [(E)-Octadec-9-enyl]azanium;iodid beinhaltet typischerweise die Reaktion von Octadec-9-enylamin mit einem Alkylierungsmittel wie Methyliodid. Die Reaktion wird in einem organischen Lösungsmittel wie Ethanol oder Aceton unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Umkristallisation aus einem geeigneten Lösungsmittel gereinigt .
Industrielle Produktionsverfahren
In industriellen Umgebungen folgt die Produktion von [(E)-Octadec-9-enyl]azanium;iodid ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und Durchflusssysteme, um eine effiziente Produktion zu gewährleisten. Die Reinigungsschritte können Destillation und Chromatographie umfassen, um eine hohe Reinheit zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
[(E)-Octadec-9-enyl]azanium;iodid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre Aminform umwandeln.
Substitution: Das Iodidion kann durch andere Halogenide oder Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Natriumchlorid oder Kaliumbromid können für Halogenidaustauschreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Oxiden und Hydroxiden.
Reduktion: Bildung von Aminen.
Substitution: Bildung anderer quaternärer Ammoniumsalze.
Wissenschaftliche Forschungsanwendungen
[(E)-Octadec-9-enyl]azanium;iodid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Phasentransferkatalysator in der organischen Synthese verwendet.
Biologie: Wird in Studien zu Zellmembran-Interaktionen aufgrund seiner amphiphile Natur eingesetzt.
Medizin: Wird auf seine antimikrobiellen Eigenschaften und die potenzielle Verwendung in Desinfektionsmitteln untersucht.
Industrie: Wird in Formulierungen von Reinigungsmitteln und Antiseptika verwendet.
Wirkmechanismus
Die antimikrobielle Aktivität von [(E)-Octadec-9-enyl]azanium;iodid beruht hauptsächlich auf seiner Fähigkeit, Zellmembranen zu stören. Die lange Alkylkette interagiert mit der Lipiddoppelschicht mikrobieller Zellmembranen, was zu einer erhöhten Permeabilität und letztendlich zur Zelllyse führt. Das Iodidion trägt ebenfalls zum antimikrobiellen Effekt bei, indem es den mikrobiellen Stoffwechsel stört .
Wirkmechanismus
The antimicrobial activity of [(E)-octadec-9-enyl]azanium;iodide is primarily due to its ability to disrupt cell membranes. The long alkyl chain interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. The iodide ion also contributes to the antimicrobial effect by interfering with microbial metabolism .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzalkoniumchlorid: Eine weitere quaternäre Ammoniumverbindung mit ähnlichen antimikrobiellen Eigenschaften.
Cetylpyridiniumchlorid: Wird in Mundspülungen und Halstabletten aufgrund seiner antiseptischen Eigenschaften verwendet.
Dodecyltrimethylammoniumchlorid: Wird häufig in Reinigungsmitteln und Desinfektionsmitteln verwendet.
Einzigartigkeit
[(E)-Octadec-9-enyl]azanium;iodid ist einzigartig aufgrund seiner spezifischen Alkylkettenlänge und des Vorhandenseins eines Iodidions, das seine antimikrobielle Aktivität im Vergleich zu anderen quaternären Ammoniumverbindungen erhöht .
Eigenschaften
Molekularformel |
C18H38IN |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
[(E)-octadec-9-enyl]azanium;iodide |
InChI |
InChI=1S/C18H37N.HI/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; |
InChI-Schlüssel |
YXTZAIASMCAKDN-RRABGKBLSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC[NH3+].[I-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC[NH3+].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


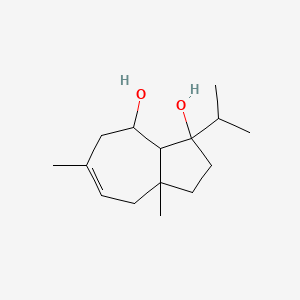
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
![(2S,2'S)-(-)-[N,N'-Bis(2-pyridylmethyl]-2,2'-bipyrrolidine](/img/structure/B12303316.png)
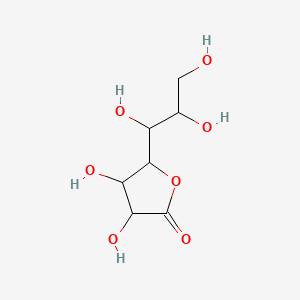
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
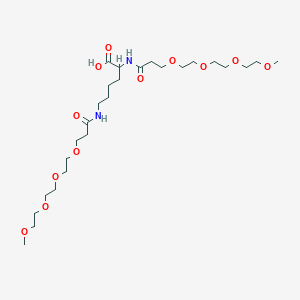
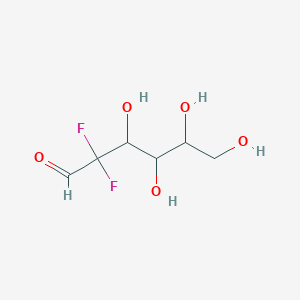



![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
